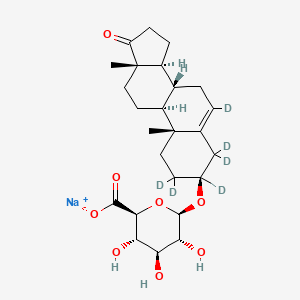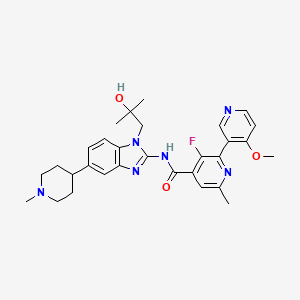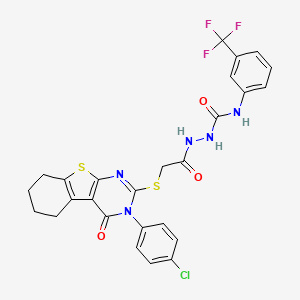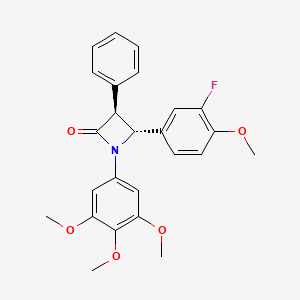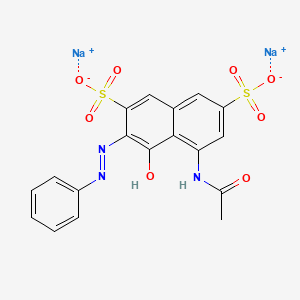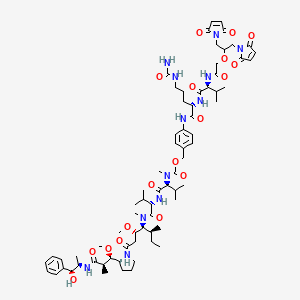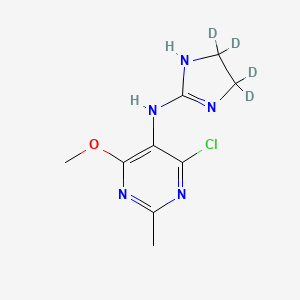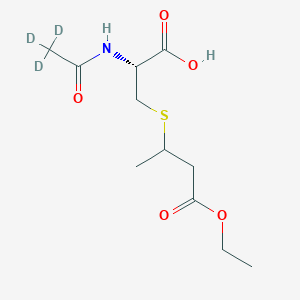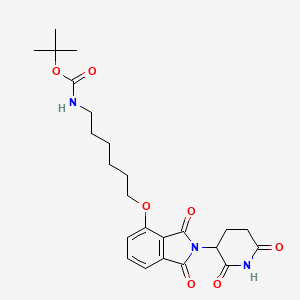
Thalidomide-O-C6-NHBoc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-O-C6-NHBoc is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is designed to facilitate the targeted degradation of specific proteins within cells, making it a valuable tool in chemical biology and drug discovery.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-C6-NHBoc involves several steps, starting with the preparation of the Thalidomide-based cereblon ligand. This is followed by the attachment of a linker molecule to the ligand. The final step involves the incorporation of the NHBoc (N-tert-butoxycarbonyl) protecting group to the linker. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as chromatography and crystallization are employed to ensure the final product meets industry standards.
化学反应分析
Types of Reactions: Thalidomide-O-C6-NHBoc undergoes various chemical reactions, including:
Substitution Reactions: The NHBoc protecting group can be removed under acidic conditions to expose the amine group, which can then participate in further chemical modifications.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Acidic reagents such as trifluoroacetic acid are commonly used to remove the NHBoc protecting group.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, removal of the NHBoc group yields the free amine, which can then be further modified to create various derivatives.
科学研究应用
Thalidomide-O-C6-NHBoc has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a tool for studying protein degradation pathways.
Biology: Employed in the study of protein-protein interactions and the regulation of cellular processes.
Medicine: Investigated for its potential in targeted cancer therapies and other diseases where protein degradation plays a key role.
Industry: Utilized in the development of new drugs and therapeutic agents through PROTAC technology.
作用机制
The mechanism of action of Thalidomide-O-C6-NHBoc involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted degradation of specific proteins can modulate various cellular pathways and processes .
相似化合物的比较
Thalidomide-O-C8-BOC: Another E3 ligase ligand-linker conjugate with a similar structure but a different linker length.
Thalidomide-based PROTACs: Various other PROTACs that incorporate Thalidomide as the cereblon ligand but differ in their linker structures and target proteins.
Uniqueness: Thalidomide-O-C6-NHBoc is unique due to its specific linker length and the incorporation of the NHBoc protecting group, which provides additional versatility in chemical modifications and applications. Its design allows for precise targeting and degradation of specific proteins, making it a valuable tool in both research and therapeutic contexts .
属性
分子式 |
C24H31N3O7 |
|---|---|
分子量 |
473.5 g/mol |
IUPAC 名称 |
tert-butyl N-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]carbamate |
InChI |
InChI=1S/C24H31N3O7/c1-24(2,3)34-23(32)25-13-6-4-5-7-14-33-17-10-8-9-15-19(17)22(31)27(21(15)30)16-11-12-18(28)26-20(16)29/h8-10,16H,4-7,11-14H2,1-3H3,(H,25,32)(H,26,28,29) |
InChI 键 |
SWSPUYLZEIPCHI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCCCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


